molecular formula C18H14ClNO3S B14865250 Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate

Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B14865250
M. Wt: 359.8 g/mol
InChI Key: MSHLJIJCYRKMFB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-chlorobenzoyl chloride with ethyl 2-aminobenzo[b]thiophene-3-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorobenzamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also modulate inflammatory pathways, leading to its anti-inflammatory effects .

Properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H14ClNO3S/c1-2-23-18(22)15-12-8-4-6-10-14(12)24-17(15)20-16(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21)

InChI Key

MSHLJIJCYRKMFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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